1-Ethyl-5-fluoro-4-iodo-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-fluoro-4-iodopyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGIUJOCVFGJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293763 | |
| Record name | 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392274-31-5 | |
| Record name | 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethyl 5 Fluoro 4 Iodo 1h Pyrazole and Analogous Derivatives
Strategies for Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is a foundational step in the synthesis of this class of compounds. Several robust methods have been developed, each offering distinct advantages in terms of substrate scope and regiocontrol.
Cyclocondensation reactions are a classic and widely utilized method for pyrazole synthesis. The most common approach is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org
To synthesize a precursor for 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole, one might employ a fluorinated 1,3-dicarbonyl compound as a starting material. The reaction with ethylhydrazine (B1196685) would then lead to the formation of the N-ethylated pyrazole ring. The regioselectivity of this reaction—determining which nitrogen atom of the ethylhydrazine attacks which carbonyl group—can be influenced by the steric and electronic properties of the substituents on both reactants. nih.gov For instance, when an aryl group and an alkyl group are present on the dicarbonyl compound, the reaction often yields the regioisomer with the aryl group adjacent to the substituted nitrogen as the major product. nih.gov
Multicomponent reactions (MCRs) have enhanced the efficiency of this process by generating the 1,3-dicarbonyl compounds in situ. beilstein-journals.orgnih.gov For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then undergo cyclization with a hydrazine in a one-pot procedure to yield polysubstituted pyrazoles. beilstein-journals.orgnih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile Precursor | Hydrazine | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 1,3-Diketones | Substituted Hydrazines | Acid or Base Catalysis | 3,5-Disubstituted Pyrazoles nih.gov |
| In situ generated 1,3-Diketones (from enolates) | Hydrazines | LiHMDS | 3,4,5-Substituted Pyrazoles beilstein-journals.orgnih.gov |
| β-Ketoesters | Methylhydrazine | Heat | Regioisomeric mixture of Pyrazoles beilstein-journals.org |
[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile strategy for constructing the pyrazole ring with high regioselectivity. nih.gov These reactions typically involve the combination of a 1,3-dipole (like a nitrile imine or a diazoalkane) with a dipolarophile (such as an alkyne or alkene). researchgate.net
The synthesis of fluorinated pyrazoles has been successfully achieved using this method. For example, difluoroacetohydrazonoyl bromides can serve as precursors to nitrile imines, which then react with various alkynes in a [3+2] cycloaddition to yield difluoromethyl-substituted pyrazoles. researchgate.net Similarly, sydnones can react with alkynes to form pyrazole derivatives, a method that has been refined to proceed under mild, base-mediated conditions with excellent regioselectivity. acs.org
This approach offers a route to the this compound core by selecting appropriately substituted starting materials. A fluorinated dipolarophile could be reacted with a 1,3-dipole that leads to the desired substitution pattern after cyclization. The resulting pyrazole could then be further functionalized.
Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed reactions for the formation of heterocyclic rings, including pyrazoles. nih.govrsc.org These methods often provide high efficiency and can create complex structures in a single step. nih.govrsc.org
Copper-catalyzed reactions are notable in this area. One such process involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives. organic-chemistry.org Another copper-promoted method is the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which exhibits high regioselectivity and atom economy. organic-chemistry.org Ruthenium and palladium have also been employed in catalytic cycles to construct pyrazole scaffolds. organic-chemistry.orgdntb.gov.ua For example, a tandem catalytic cross-coupling and electrocyclization of enol triflates and diazoacetates has been developed to produce 3,4,5-trisubstituted pyrazoles. nih.gov
Regioselective Introduction of Halogen and Alkyl Substituents
Once the pyrazole core is formed, the precise introduction of substituents at specific positions is crucial. The electron-rich nature of the pyrazole ring makes it amenable to electrophilic substitution, which typically occurs at the C4 position. researchgate.net However, functionalization at other positions often requires more advanced regioselective techniques.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.org For N-substituted pyrazoles, the N1-substituent and the pyrazole's own nitrogen atoms can direct metalation. Lithiation of 1-phenylpyrazoles, for instance, can be directed to the ortho position of the phenyl ring through coordination with the pyrazole's N2 atom. oup.com Metalation can also be directed to the C5 position of the pyrazole ring itself. reddit.com This allows for the introduction of an electrophile, such as an iodine source, at a specific carbon atom.
Halogen-lithium exchange is another key technique for creating a nucleophilic carbon center on the pyrazole ring. wikipedia.org This reaction is exceptionally rapid, often proceeding faster than competing processes like proton transfer or nucleophilic addition. wikipedia.orgharvard.edu It typically involves treating a halogenated pyrazole (e.g., a 4-bromo or 4-iodo derivative) with an organolithium reagent like n-butyllithium. wikipedia.orgethz.ch This generates a lithiated pyrazole intermediate that can react with a wide range of electrophiles. The exchange rate follows the trend I > Br > Cl. wikipedia.org This method is particularly useful for converting an existing halogenated pyrazole into a more complex, functionalized derivative.
The introduction of an iodine atom onto the pyrazole ring is most commonly achieved through electrophilic iodination. The C4 position of the pyrazole ring is electronically rich and is the typical site for electrophilic aromatic substitution. researchgate.net
A variety of reagents and conditions have been developed for this transformation. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-iodosuccinimide (NIS) at room temperature. beilstein-archives.org Another effective method involves the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles using iodine monochloride (ICl) to selectively produce 1-acyl-4-iodo-1H-pyrazoles under mild conditions. nih.gov Trifluoroperacetic acid-mediated electrophilic iodination has also been used to introduce a large number of iodine atoms onto pyrazole substrates. rsc.orgbohrium.com The choice of iodinating agent and reaction conditions can be tailored based on the other substituents present on the pyrazole ring to achieve high yields and selectivity for the C4 position.
For the synthesis of this compound, a likely final step would be the electrophilic iodination of a 1-Ethyl-5-fluoro-1H-pyrazole precursor.
Table 2: Reagents for Electrophilic Iodination of Pyrazoles
| Iodinating Reagent | Substrate Type | Conditions | Outcome |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | 3-Aryl-1H-pyrazol-5-amines | DMSO, Room Temperature | 4-Iodo-3-aryl-1H-pyrazol-5-amines beilstein-archives.org |
| Iodine Monochloride (ICl) | 1-Acyl-5-hydroxy-4,5-dihydropyrazoles | Li₂CO₃, Room Temperature | 1-Acyl-4-iodo-1H-pyrazoles nih.gov |
| Iodine / Oxidizing Agent | Pyrazoles | Various | 4-Iodopyrazoles mdpi.com |
Fluorination Techniques on Pyrazole Scaffolds
The introduction of fluorine into pyrazole scaffolds can significantly modulate the physicochemical and biological properties of the resulting compounds. Electrophilic fluorinating agents are commonly employed for the direct fluorination of pre-formed pyrazole rings.
One of the most widely used reagents for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction typically proceeds via an electrophilic aromatic substitution mechanism, with the position of fluorination being influenced by the existing substituents on the pyrazole ring. For many pyrazole derivatives, electrophilic attack occurs preferentially at the C4 position.
Microwave-assisted fluorination has emerged as a technique to enhance reaction rates and yields. For instance, the microwave-mediated fluorination of 1-aryl-3,5-substituted pyrazoles with Selectfluor® in acetonitrile (B52724) has been shown to produce 4-fluorinated pyrazoles.
The regioselectivity of fluorination can be a challenge, and in some cases, the synthesis relies on the use of fluorinated precursors that are then cyclized to form the pyrazole ring. This "fluorinated building block" approach can offer better control over the position of the fluorine atom.
Table 1: Examples of Fluorinating Agents for Pyrazole Scaffolds
| Fluorinating Agent | Abbreviation | Typical Reaction Conditions |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Acetonitrile, room temperature or microwave irradiation |
| N-Fluorobenzenesulfonimide | NFSI | Various organic solvents |
| Elemental Fluorine (diluted) | F₂ | Specialized equipment required |
Alkylation Strategies for N-Substitution
The N-alkylation of pyrazoles is a fundamental transformation for introducing diversity and modulating biological activity. The presence of two nitrogen atoms in the pyrazole ring can lead to the formation of regioisomers, making regioselectivity a key challenge.
A common method for N-alkylation involves the deprotonation of the pyrazole NH with a base, followed by reaction with an alkyl halide. The choice of base and solvent can influence the regioselectivity of the reaction. Steric hindrance around one of the nitrogen atoms can direct the alkylation to the less hindered nitrogen.
Acid-catalyzed N-alkylation offers an alternative approach. For example, trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), have been used for the N-alkylation of pyrazoles. This method can provide good yields of N-alkylated products.
For unsymmetrical pyrazoles, the N-alkylation often yields a mixture of regioisomers. The major product is typically determined by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom.
Table 2: Common Reagents for N-Alkylation of Pyrazoles
| Alkylating Agent | Catalyst/Base | Typical Solvent |
| Alkyl halides (e.g., ethyl iodide) | K₂CO₃, NaH | DMF, THF, Acetonitrile |
| Trichloroacetimidates | Camphorsulfonic acid (CSA) | 1,2-Dichloroethane (DCE) |
| Dialkyl sulfates (e.g., diethyl sulfate) | NaOH, KOH | Water, Dichloromethane |
Multi-Component Reactions in Pyrazole Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. MCRs are particularly valuable for the synthesis of substituted pyrazoles, offering advantages in terms of atom economy, step economy, and operational simplicity.
A classic example is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. This can be performed as a multi-component reaction where the 1,3-dicarbonyl is generated in situ.
Another common MCR approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. These reactions can be catalyzed by a variety of catalysts, including acids, bases, and metal catalysts, and can be performed under environmentally friendly conditions, such as in water or under solvent-free conditions. These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps to afford highly substituted pyrazoles.
One-Pot Synthetic Approaches to Substituted Pyrazoles
An efficient one-pot, metal-free synthesis of substituted pyrazoles involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ to the corresponding pyrazoles. Bromine or oxygen can be used as the oxidant in this process.
Another one-pot approach for the synthesis of 3,5-disubstituted pyrazoles involves the reaction of aryl aldehyde hydrazones with substituted acetophenones in the presence of iodine and an acid catalyst. This method allows for the modular synthesis of a variety of pyrazole derivatives.
Protective Group Strategies in the Synthesis of Halogenated Pyrazoles
In the synthesis of complex molecules like this compound, the use of protecting groups can be crucial for achieving the desired regioselectivity and preventing unwanted side reactions. The pyrazole NH group is often protected to facilitate subsequent functionalization of the ring.
Common protecting groups for the pyrazole nitrogen include the Boc (tert-butyloxycarbonyl) group and the ethoxyethyl (EtOEt) group. The Boc group can be introduced using Boc anhydride (B1165640) and is readily removed under acidic conditions. The ethoxyethyl group can be introduced by reaction with ethyl vinyl ether in the presence of a catalytic amount of acid.
These protecting groups are particularly useful in the synthesis of halogenated pyrazoles. For example, the protection of the NH group of a 3-iodo-1H-pyrazole allows for further reactions, such as cross-coupling reactions at the iodo-substituted position, without interference from the acidic NH proton. Following the desired transformations, the protecting group can be removed to yield the final product.
Total Synthesis Pathways for this compound
A specific, detailed total synthesis of this compound is not extensively documented in the literature. However, a plausible synthetic route can be proposed based on the methodologies discussed above.
A potential retrosynthetic analysis would involve the disconnection of the ethyl group at the N1 position, suggesting a late-stage N-alkylation of a 5-fluoro-4-iodo-1H-pyrazole intermediate. The synthesis of this intermediate could begin with the construction of a pyrazole ring, followed by sequential halogenation.
Proposed Synthetic Pathway:
Pyrazole Ring Formation: A suitable starting point could be the synthesis of a 5-amino-1H-pyrazole derivative through the condensation of a β-ketonitrile with hydrazine.
Diazotization and Fluorination (Balz-Schiemann type reaction): The 5-amino group could be converted to a diazonium salt, which can then be subjected to a fluorinating agent, such as tetrafluoroboric acid (HBF₄), to introduce the fluorine at the C5 position.
Iodination: The resulting 5-fluoro-1H-pyrazole can then be iodinated. Direct iodination of pyrazoles often occurs at the C4 position, especially when other positions are substituted. Reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent can be employed for this step.
N-Ethylation: The final step would be the N-alkylation of the 5-fluoro-4-iodo-1H-pyrazole intermediate. This can be achieved by reacting the pyrazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate. This step may produce a mixture of N1 and N2 ethylated isomers, which would require separation. The regioselectivity would likely favor the N1 isomer due to steric hindrance from the C5-fluoro substituent.
Alternative Pathway:
An alternative approach could involve the cyclization of a pre-functionalized precursor. For example, a fluorinated and iodinated 1,3-dicarbonyl compound could be condensed with ethylhydrazine to directly form the target molecule. However, the synthesis of the required precursor could be challenging.
Mechanistic Investigations of Chemical Transformations Involving 1 Ethyl 5 Fluoro 4 Iodo 1h Pyrazole
Reaction Pathway Elucidation for Derivatization Reactions
The primary routes for the derivatization of 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole are expected to involve the highly reactive carbon-iodine bond at the C4 position. This position is primed for a variety of cross-coupling reactions.
One of the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds is the Suzuki-Miyaura cross-coupling reaction . The generally accepted catalytic cycle for a Suzuki-Miyaura coupling involving this compound would likely proceed through the following key steps:
Oxidative Addition: A low-valent palladium(0) catalyst, typically generated in situ, undergoes oxidative addition to the C-I bond of this compound. This step forms a square planar palladium(II) intermediate. The presence of the electron-withdrawing fluorine atom at the adjacent C5 position may influence the electron density at C4, potentially affecting the rate of this step.
Transmetalation: In the presence of a base, an organoboron reagent (such as a boronic acid or ester) forms a boronate complex. This complex then undergoes transmetalation with the palladium(II) intermediate, where the organic group from the boron compound is transferred to the palladium center, displacing the iodide.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
A hypothetical reaction scheme is presented below:
Scheme 1: Postulated Suzuki-Miyaura Reaction Pathway
| Step | Description | Intermediate |
| 1 | Oxidative addition of Pd(0) to the C-I bond | Pyrazole-Pd(II)-I complex |
| 2 | Transmetalation with an organoboron reagent | Pyrazole-Pd(II)-R complex |
| 3 | Reductive elimination to form the product | C4-functionalized pyrazole (B372694) |
Another important derivatization is the Sonogashira cross-coupling reaction , which allows for the introduction of an alkyne moiety at the C4 position. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of the palladium(0) catalyst to the C-I bond of the pyrazole.
Role of Catalytic Systems in Pyrazole Functionalization
The choice of the catalytic system is paramount for achieving high efficiency and selectivity in the functionalization of this compound.
For Suzuki-Miyaura reactions , a variety of palladium catalysts can be employed. The selection of the ligand coordinated to the palladium center is critical and can significantly impact the reaction outcome. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding and electron-rich biarylphosphines (e.g., SPhos, XPhos), are commonly used to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. The choice of base (e.g., carbonates, phosphates, hydroxides) is also crucial for the activation of the organoboron reagent.
In the context of Sonogashira couplings , a dual catalytic system is typically employed. A palladium catalyst, similar to those used in Suzuki-Miyaura reactions, facilitates the main cross-coupling cycle. A copper(I) salt, such as CuI, acts as a co-catalyst to promote the formation of the reactive copper acetylide species. The choice of solvent and amine base can also influence the reaction rate and yield.
The following table summarizes potential catalytic systems for the functionalization of this compound based on established methods for similar iodo-pyrazoles.
Table 1: Potential Catalytic Systems for Functionalization Reactions
| Reaction Type | Catalyst | Ligand | Co-catalyst | Base |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | - | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N, piperidine |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | - | Et₃N, K₂CO₃ |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP, Xantphos | - | NaOt-Bu, K₃PO₄ |
Understanding Regioselectivity and Stereoselectivity in Pyrazole Syntheses and Reactions
Regioselectivity in Synthesis: The synthesis of this compound itself presents a regiochemical challenge. The formation of the pyrazole core from acyclic precursors can lead to different regioisomers. For instance, the condensation of a 1,3-dicarbonyl compound with ethylhydrazine (B1196685) can potentially yield two different N-ethyl pyrazole isomers. The directing effects of the substituents on the dicarbonyl precursor are critical in controlling the regioselectivity of the cyclization.
Regioselectivity in Reactions: For the pre-functionalized this compound, the primary site of reactivity for cross-coupling reactions is unambiguously the C4 position due to the presence of the iodine atom. However, in related pyrazole systems, direct iodination can be highly regioselective. For example, the treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi followed by iodine leads exclusively to the 5-iodo derivatives, whereas CAN-mediated iodination with I₂ affords the 4-iodo isomers in a highly regioselective manner. nih.gov This highlights the importance of the reaction conditions in directing the functionalization to a specific position on the pyrazole ring.
Stereoselectivity: As this compound is an achiral molecule, reactions at the pyrazole core itself will not generate stereocenters unless a chiral reagent or catalyst is employed. The introduction of stereoselectivity would become a consideration in derivatization reactions where a new stereocenter is formed on a substituent introduced at the C4 position. For example, in a Heck reaction with a prochiral alkene, the facial selectivity of the migratory insertion step would determine the stereochemistry of the product. The use of chiral ligands on the palladium catalyst could, in principle, induce enantioselectivity in such transformations.
Kinetic and Thermodynamic Aspects of Pyrazole Transformations
While specific kinetic and thermodynamic data for reactions involving this compound are not available, general principles can be applied.
Kinetic Considerations: The rates of cross-coupling reactions are influenced by several factors:
Nature of the Halogen: The C-I bond is weaker than C-Br and C-Cl bonds, making the oxidative addition of palladium to the C4-iodo group generally faster than with the corresponding bromo or chloro derivatives.
Electronic Effects: The electron-withdrawing nature of the fluorine atom at C5 and the pyrazole ring itself can influence the electron density at the C4 position, which in turn affects the rate of oxidative addition.
Steric Hindrance: The steric bulk of the catalyst's ligands and the coupling partners can impact reaction rates. More hindered systems may react more slowly.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, although it can also lead to undesired side reactions.
Thermodynamic Considerations:
Reaction Equilibrium: Most palladium-catalyzed cross-coupling reactions are thermodynamically favorable and proceed to completion, driven by the formation of a stable C-C or C-heteroatom bond and a palladium salt.
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to model the reaction pathways and calculate the activation energies and reaction enthalpies for the transformations of this compound. This would provide valuable insights into the kinetic and thermodynamic profiles of its reactions.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise atomic connectivity and conformational preferences of 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous evidence for its structure.
In the ¹H NMR spectrum, the ethyl group would be characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The single proton on the pyrazole (B372694) ring (C3-H) is expected to appear as a singlet, though it may exhibit long-range coupling to the ¹⁹F nucleus. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent fluorine and iodine atoms. Drawing comparisons to 4-halopyrazoles, the resonance of the pyrazole proton is anticipated to be downfield. mdpi.com
The ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the molecule. The chemical shifts would be significantly impacted by the attached substituents. The carbon atom bonded to fluorine (C5) would exhibit a large one-bond C-F coupling constant, while the carbon bonded to iodine (C4) would show a characteristic upfield shift due to the heavy atom effect.
¹⁹F NMR spectroscopy is crucial for confirming the presence and electronic environment of the fluorine atom. A single resonance would be expected for the C5-fluoro substituent. The chemical shift of this signal provides insight into the electronic nature of the pyrazole ring.
Conformational analysis, particularly concerning the orientation of the ethyl group relative to the pyrazole ring, can be investigated using Nuclear Overhauser Effect (NOE) experiments. nih.gov These experiments can reveal through-space proximities between the ethyl protons and the pyrazole ring proton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| C3-H | 7.5 - 8.5 | 135 - 145 | |
| N-CH₂-CH₃ | 4.0 - 4.5 (q) | 45 - 55 | J(H,H) ≈ 7 |
| N-CH₂-CH₃ | 1.4 - 1.6 (t) | 14 - 18 | J(H,H) ≈ 7 |
| C3 | 135 - 145 | ||
| C4 | 70 - 80 | ||
| C5 | 150 - 160 | ¹J(C,F) ≈ 250 - 300 |
(Note: These are predicted values based on data from related structures and general NMR principles.)
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected vibrational frequencies include:
C-H stretching: Aliphatic C-H stretches from the ethyl group would appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretch of the pyrazole ring would be observed around 3100 cm⁻¹.
C=N and C=C stretching: Vibrations of the pyrazole ring would result in a series of sharp bands in the 1400-1600 cm⁻¹ region.
C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1000-1200 cm⁻¹ range.
C-I stretching: The C-I bond vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ region.
Comparison with the IR spectra of 4-halopyrazoles can aid in the precise assignment of these bands. mdpi.com
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| C=N/C=C Ring Stretch | 1400 - 1600 | Medium-Strong |
| C-F Stretch | 1000 - 1200 | Strong |
| C-I Stretch | 500 - 600 | Medium |
(Note: These are predicted values based on general IR correlation tables and data from analogous compounds.)
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The mass spectrum would prominently feature the molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic, showing the presence of one iodine atom (¹²⁷I).
The fragmentation of this compound under electron impact (EI) or other ionization methods would likely proceed through several key pathways:
Loss of the ethyl group ([M-C₂H₅]⁺).
Loss of an iodine atom ([M-I]⁺).
Cleavage of the pyrazole ring.
Analysis of these fragmentation patterns allows for the confirmation of the proposed structure.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The crystal structure would confirm the planarity of the pyrazole ring. The C-F and C-I bond lengths would be of particular interest, providing insight into the electronic effects of the pyrazole ring on these halogens. The bond angles within the pyrazole ring would be consistent with a five-membered aromatic heterocycle. The geometry of the N-ethyl group would also be precisely determined. Comparison with the crystal structure of 4-iodo-1H-pyrazole would be informative. mdpi.com
Table 3: Predicted Selected Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
| C4-I Bond Length | ~2.05 - 2.10 Å |
| C5-F Bond Length | ~1.35 - 1.40 Å |
| N1-C5 Bond Length | ~1.33 - 1.38 Å |
| C3-C4-C5 Angle | ~105 - 110° |
| F-C5-N1 Angle | ~115 - 120° |
(Note: These are predicted values based on the crystal structure of related halopyrazoles.)
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, several types of non-covalent interactions could dictate the crystal packing. While the N-H hydrogen bonding present in 4-iodo-1H-pyrazole is absent due to the ethyl substitution, other interactions such as C-H···F and C-H···N hydrogen bonds may be present. mdpi.comnih.gov
Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···F), which is a significant and directional intermolecular force that can influence crystal packing. aip.orgnih.gov The analysis of short intermolecular contacts in the crystal structure would reveal the presence and nature of these interactions, providing a deeper understanding of the supramolecular assembly.
Chromatographic Techniques for Analytical Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of this compound and the assessment of its analytical purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely provide good separation of the target compound from any impurities or starting materials. The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): Given the likely volatility of the compound, GC could also be employed for purity analysis. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).
These chromatographic methods are crucial for ensuring that the material used in further studies is of a high and known purity, which is a prerequisite for obtaining reliable biological or material science data.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice due to the compound's likely moderate polarity.
Key Methodological Considerations:
Stationary Phase: A C18 or C8 column would be a suitable starting point. The choice between them would depend on the desired retention and selectivity. A C18 column would offer greater retention for this moderately nonpolar compound.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water would be employed. The ratio would be optimized to achieve adequate retention and separation from any impurities or related isomers. The retention behavior of similar nitrogen-containing heterocycles, such as pyrazines, has been studied, indicating that acetonitrile/water mobile phases are effective.
Detection: UV detection would be highly effective, as the pyrazole ring is a chromophore. The presence of the iodine atom would likely shift the absorption maximum to a longer wavelength compared to non-iodinated analogs.
A hypothetical HPLC data table for the analysis of this compound is presented below, based on typical parameters for similar compounds.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-10 minutes |
This table is illustrative and based on general principles of HPLC for related compounds. Actual values would require experimental verification.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller particle size columns (typically <2 µm), leading to significantly higher resolution, faster analysis times, and greater sensitivity. For the analysis of this compound, UPLC would offer a more efficient and rapid method for purity determination and quantification.
Advantages of UPLC for this Compound:
Higher Resolution: UPLC would be particularly advantageous for separating this compound from closely related isomers or impurities that might not be resolved by conventional HPLC.
Faster Run Times: The analysis time could be reduced from several minutes to under a minute, significantly increasing sample throughput.
Increased Sensitivity: The sharper peaks produced by UPLC lead to greater peak heights and thus lower limits of detection and quantification.
A representative UPLC data table for the analysis of this compound is provided below.
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Temperature | 40 °C |
| Injection Volume | 1 µL |
| Expected Retention Time | < 2 minutes |
This table is illustrative and based on general principles of UPLC for related compounds. Actual values would require experimental verification.
Computational Chemistry and Theoretical Studies of 1 Ethyl 5 Fluoro 4 Iodo 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. For a comprehensive understanding of 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole, both Density Functional Theory (DFT) and ab initio methods are employed to provide a detailed picture of its behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. eurasianjournals.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic landscape. mdpi.com These calculations can determine key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The electronic structure of the pyrazole (B372694) ring is significantly influenced by its substituents. The ethyl group at the N1 position is an electron-donating group, while the fluorine at C5 and iodine at C4 are electron-withdrawing due to their high electronegativity. DFT calculations can quantify these effects, revealing the areas of the molecule that are electron-rich or electron-poor. This information is crucial for predicting the molecule's reactivity, as nucleophilic or electrophilic attacks are likely to occur at sites of high or low electron density, respectively. iiste.org
The HOMO-LUMO energy gap is another critical parameter derived from DFT calculations. A smaller energy gap generally indicates higher reactivity, as less energy is required to excite an electron to a higher energy state. rsc.org For this compound, the interplay of the electron-donating ethyl group and the electron-withdrawing halogens will modulate this energy gap, influencing its stability and reactivity in chemical reactions.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for similar halogenated pyrazoles. Specific experimental or computational data for this exact compound is not publicly available.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of charge due to the substituents. |
For even greater accuracy, particularly for fundamental properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. mdpi.com While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. nih.gov
High-accuracy ab initio calculations are particularly valuable for benchmarking the results from DFT methods and for studying phenomena where electron correlation is especially important, such as in the calculation of precise interaction energies or excited state properties. For this compound, MP2 calculations could be used to refine the geometric parameters (bond lengths and angles) and to obtain a highly accurate energy profile for conformational changes. nih.gov
Prediction and Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. chemrxiv.org For this compound, both NMR and IR spectra can be simulated.
DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predictions are based on the calculated magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment. By comparing the simulated spectra with experimental data, the structural assignment of the molecule can be confirmed. researchgate.net
Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated. nih.gov These calculations involve determining the second derivatives of the energy with respect to the atomic positions, which correspond to the force constants of the molecular vibrations. The resulting frequencies and their intensities can be plotted to generate a theoretical IR spectrum, which can be invaluable for interpreting experimental spectra and identifying characteristic functional group vibrations. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values for similar halogenated pyrazoles. Specific experimental or computational data for this exact compound is not publicly available.)
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (pyrazole H) | δ 7.5-8.0 ppm |
| ¹³C NMR Chemical Shift (C-I) | δ 80-90 ppm |
| ¹⁹F NMR Chemical Shift | δ -120 to -140 ppm |
| IR Frequency (C-F stretch) | 1100-1200 cm⁻¹ |
| IR Frequency (C-I stretch) | 500-600 cm⁻¹ |
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. mdpi.com For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. researchgate.net
The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state. acs.org For example, in the synthesis of pyrazoles, computational modeling can help to understand the regioselectivity of the reaction, explaining why certain isomers are formed preferentially. researchgate.net For this compound, modeling could explore its behavior in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, providing insights into the most favorable reaction conditions.
Conformational Analysis and Energetic Landscapes of Pyrazole Derivatives
The three-dimensional structure of a molecule is critical to its function. For flexible molecules like this compound, which has a rotatable ethyl group, conformational analysis is important. By systematically rotating the bonds of the ethyl group and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
Understanding the conformational preferences of the ethyl group is important as it can influence the molecule's packing in a crystal lattice and its interaction with other molecules. The relative energies of different conformers can be calculated with good accuracy using DFT or ab initio methods. researchgate.net
Investigation of Non-Covalent Interactions and Hydrogen Bonding Networks
While this compound itself does not have traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen and fluorine atoms. In the solid state or in solution, it can participate in non-covalent interactions such as halogen bonding (involving the iodine atom) and π-π stacking (involving the pyrazole ring). acs.org
Computational methods can be used to model these weak interactions, which are crucial in determining the supramolecular structure and physical properties of the material. The Quantum Theory of Atoms in Molecules (QTAIM) is a technique that can be used to analyze the electron density to identify and characterize these non-covalent bonds. nih.gov Understanding these interactions is important for predicting crystal packing and for designing materials with specific properties. mdpi.com
Chemical Reactivity and Derivatization Strategies for 1 Ethyl 5 Fluoro 4 Iodo 1h Pyrazole
Cross-Coupling Reactions of Iodo-Substituted Pyrazoles
The carbon-iodine bond in 4-iodopyrazoles is a prime site for functionalization through palladium- and copper-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce a wide array of substituents onto the pyrazole (B372694) core, thereby generating diverse molecular architectures.
The Suzuki-Miyaura coupling is a robust and widely employed method for forming carbon-carbon bonds. In the context of 4-iodopyrazoles, this reaction facilitates the introduction of aryl, heteroaryl, or vinyl groups. The reaction typically involves the use of a palladium catalyst, a base, and a boronic acid or boronate ester as the coupling partner.
Research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromo- and iodopyrazole systems. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids, catalyzed by a palladium precatalyst, has been shown to proceed efficiently. rsc.org This suggests that 1-ethyl-5-fluoro-4-iodo-1H-pyrazole would be a suitable substrate for similar transformations. The reaction conditions generally involve a palladium catalyst such as Pd(PPh₃)₄ or a more advanced precatalyst like XPhos Pd G2, a base like potassium phosphate (B84403) (K₃PO₄), and a solvent system such as 1,4-dioxane (B91453) and water. rsc.orgnih.govumich.edu The reaction is typically carried out at elevated temperatures. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halogenated Pyrazoles
| Catalyst | Base | Solvent | Temperature | Reactants | Product | Reference |
| XPhos Pd G2 | K₃PO₄ | Dioxane/Water | Not specified | 4-bromo-3,5-dinitro-1H-pyrazole, Aryl/heteroaryl boronic acids | 4-Aryl/heteroaryl-3,5-dinitro-1H-pyrazoles | rsc.org |
| P1 or P2 Precatalyst | K₃PO₄ | Dioxane/Water | 60 °C | Bromoindazoles, Phenylboronic acid | Arylindazoles | nih.gov |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Reflux | 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, Boronic acids | 3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehydes | umich.edu |
This table is illustrative and based on reactions with similar halogenated pyrazole substrates.
The Sonogashira coupling is a powerful tool for the introduction of alkyne moieties, creating carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org
The Sonogashira reaction has been successfully used to synthesize various alkyne-substituted heterocyclic compounds, which are valuable intermediates in medicinal chemistry. nih.gov For this compound, a Sonogashira coupling would involve reacting it with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine). This would result in the formation of a 1-ethyl-5-fluoro-4-(alkynyl)-1H-pyrazole derivative. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. libretexts.org
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst | Co-catalyst | Base | Solvent | Reactants | Product | Reference |
| Palladium(0) complex | Copper(I) salt | Amine (e.g., Et₃N) | Various | Aryl/vinyl halide, Terminal alkyne | Aryl/vinyl alkyne | organic-chemistry.orglibretexts.org |
| PdCl₂(PPh₃)₂, CuI | CuI | Et₃N | Not specified | Brominated dihydropyrrolones, Terminal alkynes | Acetylene-substituted dihydropyrrolones | nih.gov |
This table provides a general overview of Sonogashira coupling conditions.
Beyond the Suzuki, Sonogashira, and Negishi reactions, other palladium-catalyzed couplings can be envisioned for the derivatization of this compound. For instance, palladium-catalyzed carbonylative coupling reactions can introduce carbonyl-containing functionalities. nih.gov Such a reaction with an alcohol or an amine in the presence of carbon monoxide would yield the corresponding ester or amide derivative at the C4 position. nih.gov Stille coupling, which utilizes organotin reagents, is another powerful palladium-catalyzed method for C-C bond formation and has been applied to fluorinated pyrazoles. nih.gov
Copper-catalyzed reactions offer an alternative and sometimes advantageous approach to palladium-catalyzed systems for certain transformations. For instance, copper(I) iodide (CuI)-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been developed to form 4-alkoxypyrazoles. nih.gov These reactions typically employ a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide, often under microwave irradiation to accelerate the reaction. nih.gov This methodology could be directly applicable to this compound to introduce a variety of alkoxy groups at the C4 position.
Table 3: Conditions for Copper-Catalyzed Alkoxylation of 4-Iodopyrazoles
| Catalyst | Ligand | Base | Solvent | Temperature | Reactants | Product | Reference |
| CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | Potassium t-butoxide | Alcohol (excess) | 130 °C (microwave) | 4-Iodo-1H-pyrazoles, Alcohols | 4-Alkoxy-1H-pyrazoles | nih.gov |
This table is based on a study of various 4-iodopyrazoles.
Organometallic Transformations (e.g., Pyrazole Lithiation and Subsequent Quenching)
The carbon-iodine bond at the C4 position is the most reactive site for organometallic transformations. This reactivity is primarily exploited through two major pathways: lithium-halogen exchange to form a lithiated pyrazole species, and transition-metal-catalyzed cross-coupling reactions.
Pyrazole Lithiation and Electrophilic Quenching:
A common strategy for the functionalization of aryl and heteroaryl iodides is lithium-halogen exchange. This involves treating the iodo-pyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This reaction generates a highly reactive 1-ethyl-5-fluoro-1H-pyrazol-4-yl-lithium intermediate. This potent nucleophile can then be quenched with a variety of electrophiles to install new functional groups at the C4 position.
While direct studies on this compound are not prevalent in published literature, the principle has been demonstrated on analogous pyrazole systems. For instance, treatment of 1-aryl-3-CF3-1H-pyrazoles with n-BuLi, followed by quenching with iodine, selectively yields the corresponding 5-iodo derivatives, showcasing the viability of forming and trapping pyrazole lithiades. nih.gov Applying this principle to the target compound, the C4-lithiated species would be the expected intermediate due to the facile nature of the lithium-iodine exchange.
The subsequent quenching of the lithiated intermediate can introduce diverse functionalities as illustrated in the table below.
| Electrophile | Reagent Example | Product at C4-Position |
| Proton Source | H₂O, CH₃OH | -H (Deiodination) |
| Alkyl Halides | CH₃I, CH₃CH₂Br | -CH₃, -CH₂CH₃ |
| Aldehydes/Ketones | (CH₂)O, CH₃CHO | -CH₂OH, -CH(OH)CH₃ |
| Carbon Dioxide | CO₂ (gas) | -COOH |
| Boronic Esters | Isopropyl pinacol (B44631) borate | -B(O-iPr)₂ |
Transition-Metal-Catalyzed Cross-Coupling:
The iodo-substituent serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki-Miyaura, Sonogashira, and Heck reactions. Research on other iodo-pyrazole derivatives has shown them to be convenient building blocks for creating more complex molecules through these coupling methods. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the iodo-pyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃). This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.
Sonogashira Coupling: This reaction couples the iodo-pyrazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (Et₃N). nih.gov This is a highly efficient method for synthesizing 4-alkynyl-pyrazoles.
The table below summarizes representative cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Base | C4-Substituent |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Phenyl |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Phenylethynyl |
| Heck | Styrene (B11656) | Pd(OAc)₂ | Et₃N | Styrenyl |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | -NHPh |
Functional Group Interconversions on the Pyrazole Moiety
Functional group interconversions primarily leverage the reactivity of the iodine atom at the C4 position. The cross-coupling reactions discussed in the previous section are premier examples of converting the C-I bond into new C-C or C-N bonds. Beyond these, other transformations can be envisaged. For example, the conversion of the iodo group into other halogens (e.g., via Finkelstein-type reactions) or its displacement by various nucleophiles under specific copper-catalyzed conditions are plausible, albeit less common than palladium-catalyzed routes for heteroaryl iodides.
The fluorine atom at the C5 position is generally unreactive towards nucleophilic aromatic substitution unless activated by a strongly electron-withdrawing group elsewhere on the ring. The ethyl group on the nitrogen is chemically robust under most conditions that transform the iodo-group.
Ring-Opening and Ring-Closing Reactions of Pyrazole Derivatives
The pyrazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. Ring-opening reactions are not common and typically require specific activating groups and harsh conditions.
However, literature on related pyrazole derivatives provides some examples of ring-opening pathways. For instance, studies have shown that pyrazolines (dihydropyrazoles) can undergo unexpected ring-opening when reacted with activated alkynes, leading to the formation of different heterocyclic or acyclic products. rsc.orgbldpharm.com One study detailed the reaction of pyrazolines with activated alkynes under neat conditions, resulting in ring opening with the elimination of styrene or ethylene. rsc.org Another report described the oxidative ring-opening of 5-aminopyrazoles using a hypervalent iodine reagent to form azoalkenes. uni.lu
While these specific reactions have not been reported for this compound, they highlight that the pyrazole core is not entirely inert. The stability of the target compound's ring would likely be high, and forcing conditions or specific reaction partners, possibly involving photochemical or strong oxidative/reductive methods, would be necessary to induce ring cleavage.
Ring-closing reactions typically refer to the synthesis of the ring system itself from acyclic precursors. For instance, 5-fluoro-1H-pyrazoles can be synthesized via the reaction of specific fluorinated olefins with hydrazines. google.comontosight.ai Starting from this compound, ring-closing reactions are not a primary mode of reactivity; rather, the compound would serve as a building block for further derivatization, with the pyrazole core remaining intact.
Applications in Organic Synthesis and Drug Discovery Research
1-Ethyl-5-fluoro-4-iodo-1H-pyrazole as a Key Synthetic Intermediate
This compound is primarily recognized as a key synthetic intermediate or a "building block" in organic synthesis. bldpharm.com Its utility stems from the distinct reactivity conferred by its functional groups. The pyrazole (B372694) core provides a stable heterocyclic scaffold. The fluorine atom at the C5 position can enhance properties such as metabolic stability and lipophilicity in derivative compounds, which is highly desirable in medicinal chemistry.
The most significant feature for its role as an intermediate is the iodine atom at the C4 position. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in various substitution reactions. More importantly, it serves as a reactive handle for transition metal-catalyzed cross-coupling reactions. arkat-usa.org Synthetic chemists can leverage this iodo group to introduce a wide array of new chemical moieties through powerful bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. researchgate.net This allows for the controlled and regioselective construction of more complex, highly functionalized pyrazole derivatives from this single, readily available precursor. arkat-usa.orgresearchgate.net
Construction of Complex Heterocyclic Systems via Pyrazole Functionalization
The true power of this compound as a building block is demonstrated in its use to construct more elaborate, often bicyclic or polycyclic, heterocyclic systems. arkat-usa.org The functionalization of the pyrazole ring, particularly at the 4-position, is a gateway to diverse molecular frameworks.
The iodo-group is a linchpin for these transformations. Through palladium-catalyzed cross-coupling reactions, chemists can forge new carbon-carbon and carbon-heteroatom bonds. For instance, a Sonogashira coupling with a terminal alkyne introduces an alkynyl substituent at the 4-position. arkat-usa.org Subsequent intramolecular cyclization reactions can then be employed to fuse a new ring onto the pyrazole core, leading to the formation of complex systems like pyrazolopyridines and other related structures. arkat-usa.org
A significant application of functionalized pyrazoles is in the synthesis of pyrazolo[3,4-b]pyridines, a class of fused heterocycles with extensive applications in medicinal chemistry. nih.gov While direct synthesis from this compound requires intermediate steps, its derivatives are ideal starting materials. A common strategy involves the formation of a pyridine (B92270) ring fused to a pre-existing pyrazole. nih.gov
This can be achieved by first converting the 4-iodo group of the pyrazole into a different functional group, such as an amino or acetyl group, which can then participate in a condensation reaction. For example, a 4-aminopyrazole derivative can act as a dinucleophile, reacting with a 1,3-dicarbonyl compound or its equivalent to build the fused pyridine ring. nih.gov The resulting substituted 1H-pyrazolo[3,4-b]pyridines are of immense interest due to their wide range of biological activities. nih.gov
Table 1: Generalized Synthetic Approach to Pyrazolo[3,4-b]pyridines from a Pyrazole Precursor
| Step | Description | Starting Material Type | Reagent Type | Resulting Structure |
| 1 | Functionalization of Pyrazole | 4-Iodopyrazole | Aminating agent, etc. | 4-Aminopyrazole |
| 2 | Ring Annulation | 4-Aminopyrazole | 1,3-Dicarbonyl Compound | Fused Pyrazolo[3,4-b]pyridine |
Building Blocks for Libraries of Novel Chemical Entities
In modern drug discovery and materials science, researchers often rely on screening large collections, or "libraries," of related compounds to identify new leads. This compound is an excellent scaffold for generating such libraries. arkat-usa.org
The reactivity of the 4-iodo position allows for its use in parallel synthesis, a technique where multiple, distinct chemical transformations are performed simultaneously. By reacting the single pyrazole starting material with a diverse set of coupling partners (e.g., various boronic acids in a Suzuki reaction), a large library of novel pyrazole derivatives can be rapidly synthesized. researchgate.net Each new compound in the library retains the core 1-ethyl-5-fluoro-pyrazole structure but possesses a unique substituent at the 4-position, leading to a collection of molecules with systematically varied properties for screening.
Precursors for the Design and Synthesis of Advanced Materials
The applications of pyrazole derivatives extend beyond medicine into the realm of materials science. Specifically, pyrazole-containing compounds are utilized in the development of advanced materials like organic light-emitting diodes (OLEDs). arkat-usa.org The stable, electron-rich nature of the pyrazole ring can be harnessed to create materials with specific photophysical or electronic properties.
By using this compound as a precursor, researchers can design and synthesize novel organic molecules for such applications. For instance, coupling reactions at the iodo position can be used to attach chromophores or other functional units, tuning the electronic and luminescent properties of the final molecule. Analogous pyrazole compounds have been investigated for their potential use in creating organic semiconductors and polymers, indicating a promising avenue for the application of derivatives of this compound.
Role in the Development of New Active Pharmaceutical Ingredients (APIs) and Enzyme Inhibitors
The pyrazole scaffold and its fused derivatives, particularly pyrazolopyridines, are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. arkat-usa.orgnih.gov Fused pyrazolo[3,4-b]pyridine systems have been extensively investigated as antitumor and anti-inflammatory agents. nih.gov
Therefore, this compound serves as a crucial starting point for the synthesis of potential new active pharmaceutical ingredients (APIs). Its derivatives are often designed as enzyme inhibitors. For example, related pyrazole structures have been shown to inhibit enzymes like cyclooxygenase, which is relevant to anti-inflammatory activity. The presence of the fluorine atom can enhance the binding affinity and metabolic stability of the resulting inhibitor, while the ethyl group can modulate its lipophilicity and fit within a target's active site. The ability to easily diversify the structure at the 4-position allows for the fine-tuning of biological activity against specific enzyme targets. nih.gov
Table 2: Summary of Applications
| Application Area | Role of this compound | Key Reactions/Concepts | Potential End Products |
| Organic Synthesis | Versatile Synthetic Intermediate | Suzuki, Sonogashira Cross-Coupling | Highly functionalized pyrazoles |
| Heterocyclic Chemistry | Precursor for Fused Systems | Ring Annulation, Cyclization | Pyrazolo[3,4-b]pyridines |
| Drug Discovery | Scaffold for Chemical Libraries | Parallel Synthesis, Combinatorial Chemistry | Libraries of novel compounds for screening |
| Materials Science | Precursor for Functional Materials | Cross-coupling with chromophores | OLED materials, Organic semiconductors |
| Medicinal Chemistry | Building Block for APIs | Molecular Scaffolding, Bioisosterism | Enzyme inhibitors, Anti-inflammatory agents |
Future Research Directions and Perspectives for 1 Ethyl 5 Fluoro 4 Iodo 1h Pyrazole
The strategic positioning of ethyl, fluorine, and iodine substituents on the pyrazole (B372694) ring makes 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole a molecule of significant interest for future chemical exploration. The convergence of a reactive iodine atom, a directing fluoro group, and a stabilizing ethyl group on the pyrazole core presents a unique platform for the development of novel chemical entities. The following sections outline promising future research directions that could unlock the full potential of this compound.
Q & A
Q. What are common synthetic routes for preparing 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, ethyl acetoacetate can react with hydrazine derivatives under reflux conditions to form the pyrazole core. Subsequent functionalization (e.g., iodination) is achieved using electrophilic iodinating agents like N-iodosuccinimide (NIS) in polar aprotic solvents (DMF or DMSO). A key step involves optimizing reaction time and temperature to ensure regioselectivity at the 4-position . Reference : Ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate synthesis via cyclocondensation ( ).
Q. How is structural characterization performed for this compound?
- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with spectroscopic techniques:
- NMR : and NMR to confirm substitution patterns and regiochemistry.
- FT-IR : Identify functional groups (e.g., C-I stretch at ~500 cm).
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
Crystallographic data refinement using SHELX software is recommended for resolving tautomeric forms (e.g., keto-enol) .
Q. What are standard protocols for screening biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans). Include positive controls like ciprofloxacin .
- Cytotoxicity Testing : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins.
- Data Interpretation : Compare activity trends with halogen substitution (fluoro/iodo) to evaluate electronic effects .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported tautomeric forms?
- Methodological Answer : X-ray diffraction can distinguish keto vs. enol tautomers via bond-length analysis (C=O ~1.28 Å for keto; C-O ~1.34 Å for enol). For example, observed keto dominance in 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one due to hydrogen-bonded dimers (N–H⋯O). Use SHELXL for refinement and Mercury software for visualizing packing motifs .
Q. What strategies improve regioselectivity during iodination?
- Methodological Answer :
- Directing Groups : Install electron-withdrawing groups (e.g., -F at 5-position) to direct iodination to the 4-position.
- Catalysis : Use Lewis acids (e.g., BF) to enhance electrophilic attack.
- Solvent Optimization : Polar solvents (DMSO) stabilize transition states. Monitor reaction progress via TLC/HPLC to prevent over-iodination .
Q. How do halogen substitutions (F, I) influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Iodo increases logP vs. fluoro, affecting membrane permeability (measured via PAMPA assay).
- Metabolic Stability : Fluorine reduces oxidative metabolism (CYP450); iodine may increase steric hindrance.
- SAR Studies : Compare IC values of analogs in enzyme assays (e.g., kinase inhibition) to correlate substituent effects with activity .
Q. How to address discrepancies in bioactivity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
